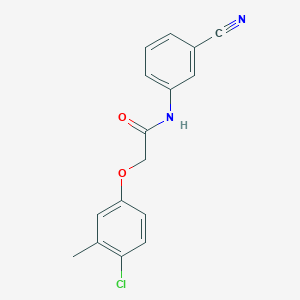![molecular formula C11H14N2OS B5870530 N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
N-{[(2-methylphenyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-methylphenyl)amino]carbonothioyl}propanamide, also known as MPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPAC is a derivative of thiosemicarbazide and has a molecular formula of C11H14N2OS.
Aplicaciones Científicas De Investigación
N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In the medical field, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In agriculture, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been used as a fungicide and insecticide. In environmental science, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been studied for its ability to remove heavy metals from contaminated water.
Mecanismo De Acción
The mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to have both biochemical and physiological effects on the body. In vitro studies have shown that N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2-methylphenyl)amino]carbonothioyl}propanamide in lab experiments is its low toxicity and high solubility in water. However, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is sensitive to light and air, which can affect its stability. It is also relatively expensive compared to other compounds used in lab experiments.
Direcciones Futuras
There are several future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}propanamide. One area of interest is its potential as a treatment for drug-resistant bacterial infections. Another area of interest is its ability to remove heavy metals from contaminated water. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}propanamide and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is a chemical compound with potential applications in various fields such as medicine, agriculture, and environmental science. Its synthesis method involves the reaction of 2-methylaniline with carbon disulfide and thiosemicarbazide in the presence of potassium hydroxide. N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of cancer cells and bacteria, reduce inflammation and pain, and remove heavy metals from contaminated water. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-{[(2-methylphenyl)amino]carbonothioyl}propanamide involves the reaction of 2-methylaniline with carbon disulfide and thiosemicarbazide in the presence of potassium hydroxide. The resulting product is then purified through recrystallization. The yield of N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-10(14)13-11(15)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZGWBRPIZBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

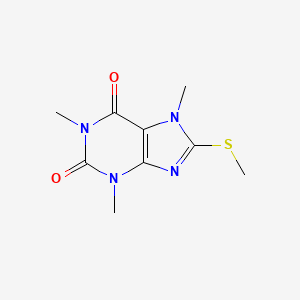


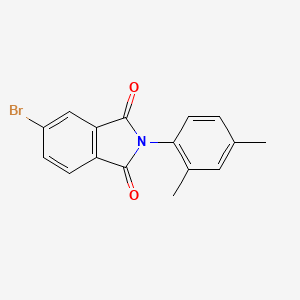

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

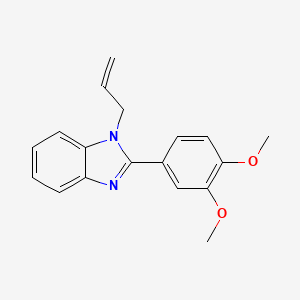
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
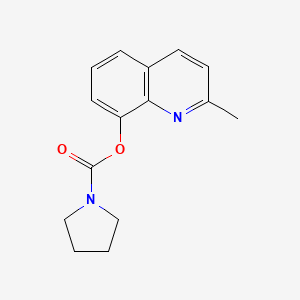
![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)


